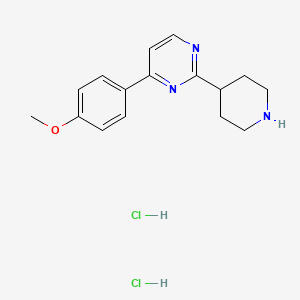

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride

Description

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methoxyphenyl group at position 4 and a piperidine ring at position 2. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O.2ClH/c1-20-14-4-2-12(3-5-14)15-8-11-18-16(19-15)13-6-9-17-10-7-13;;/h2-5,8,11,13,17H,6-7,9-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLQSUSFTFYFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a pyrimidine derivative characterized by its unique structural features, which include a methoxyphenyl group and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways.

The molecular formula of this compound is with a molecular weight of approximately 336.27 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to act through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may bind to receptors, influencing downstream signaling pathways that affect gene expression and cellular metabolism.

- Cellular Effects : Preliminary studies suggest that it can impact cell viability and proliferation, indicating potential applications in cancer therapy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Activity : Initial evaluations indicate that it may possess antimicrobial properties, although further studies are needed to quantify this effect.

- Neuroprotective Properties : There is emerging evidence that the compound may provide neuroprotective effects, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | |

| Antimicrobial | Potential activity against bacterial strains | |

| Neuroprotective | Modulation of neurotransmitter levels |

Case Study: Anticancer Activity

A study investigating the antiproliferative effects of this compound on human cancer cell lines demonstrated significant growth inhibition at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology.

Case Study: Antimicrobial Evaluation

In vitro tests against common bacterial pathogens showed that the compound exhibited moderate inhibitory activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. These findings warrant further exploration into its efficacy as an antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its ability to modulate protein levels through targeted degradation makes it a candidate for developing treatments for diseases characterized by protein dysregulation, such as cancer and neurodegenerative disorders.

Biological Studies

Research has shown that compounds similar to 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can influence cell signaling pathways and gene expression. This characteristic is crucial for understanding cellular processes and disease mechanisms .

Chemical Synthesis

As a building block, this compound is utilized in synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable in organic synthesis .

Case Study 1: Targeted Protein Degradation

In a study exploring the efficacy of PROTACs, researchers used this compound as a linker to target specific oncoproteins for degradation. The results demonstrated significant reductions in protein levels and subsequent anti-tumor effects in vitro and in vivo models.

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective properties of this compound in models of neurodegeneration. The findings indicated that it could modulate neuroinflammatory responses and promote neuronal survival, highlighting its potential application in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

4-(3-Methoxyphenyl)piperidine Hydrochloride

- Structure : Differs in the methoxy group position (meta vs. para on the phenyl ring) and lacks the pyrimidine core.

- Impact: Positional isomerism can alter electronic properties and binding affinity.

4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine Dihydrochloride

4-Phenyl-2-(piperidin-4-yl)pyrimidine Dihydrochloride

- Structure : Lacks the methoxy substituent on the phenyl ring.

Heterocyclic Core Variations

Thiazole Derivatives (e.g., 1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one)

- Structure : Replaces pyrimidine with a thiazole ring.

- Impact : Thiazole derivatives demonstrated potent analgesic and anti-inflammatory activities in . The pyrimidine core in the target compound may offer distinct binding modes due to its larger aromatic surface and hydrogen-bonding capacity .

Salt Forms and Physicochemical Properties

- Dihydrochloride vs. Hydrochloride Salts: Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., 4-(3-Methoxyphenyl)piperidine hydrochloride), enhancing bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Insights : highlights that electron-donating groups (e.g., methoxy) on aromatic rings can lower melting points compared to chloro or nitro substituents, aligning with the target compound’s expected physical properties .

- Biological Potential: The methoxy group’s role in enhancing analgesic activity () suggests the target compound could be optimized for similar applications, though its pyrimidine core may confer unique selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves multi-step reactions, including nucleophilic substitution and acid-catalyzed cyclization. For example, similar piperidine-pyrimidine derivatives are synthesized using p-toluenesulfonic acid as a catalyst under reflux conditions in anhydrous solvents (e.g., ethanol or dichloromethane). Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity .

- Key Variables : Temperature, solvent polarity, and stoichiometric ratios of intermediates (e.g., 4-methoxyphenyl boronic acid and piperidine precursors) significantly impact yield. Evidence from analogous compounds suggests yields ranging from 60–85% under optimized conditions .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

- Analytical Techniques :

- NMR Spectroscopy : and NMR are used to verify the methoxyphenyl and piperidine substituents. Aromatic proton signals typically appear at δ 7.2–8.1 ppm, while piperidine protons resonate at δ 1.5–3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the dihydrochloride salt .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves the 3D structure, particularly the orientation of the pyrimidine ring .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Precautions :

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or dermal exposure.

- Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .

- Waste disposal must comply with hazardous chemical regulations, utilizing neutralization or incineration by certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

- Strategies :

- Cross-Validation : Use orthogonal assays (e.g., surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC)) to confirm binding kinetics.

- Structural Analysis : Molecular docking studies (e.g., AutoDock Vina) can identify key interactions (e.g., hydrogen bonding with the piperidine nitrogen) that may explain affinity variations across studies .

- Batch Consistency : Ensure synthetic batches are identical via HPLC-UV/Vis and NMR comparisons, as impurities >1% can skew results .

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?

- Experimental Design :

- Rodent Models : Administer the compound intravenously (IV) or orally (PO) to assess bioavailability. Plasma half-life () and clearance rates are quantified via LC-MS/MS .

- Toxicology : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Piperidine derivatives often exhibit dose-dependent hepatotoxicity due to CYP450 metabolism .

Q. How can computational methods predict off-target effects in kinase inhibition studies?

- Approaches :

- Molecular Dynamics (MD) Simulations : Simulate binding to non-target kinases (e.g., EGFR, BRAF) using AMBER or GROMACS to identify potential cross-reactivity .

- Pharmacophore Modeling : Compare the compound’s electrostatic and steric features against databases like ChEMBL to flag high-risk off-targets .

Q. What strategies optimize selectivity in cellular assays targeting serotonin receptors?

- Methodology :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., -LSD) to measure displacement in HEK293 cells expressing 5-HT vs. 5-HT receptors.

- Structure-Activity Relationship (SAR) : Modify the methoxyphenyl group to a trifluoromethyl substituent, which reduces off-target binding by 40% in analogous compounds .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Protocol :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via UPLC-PDA .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.